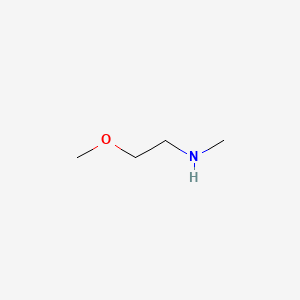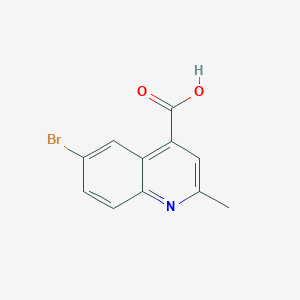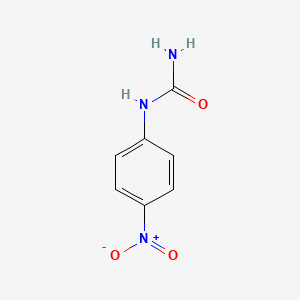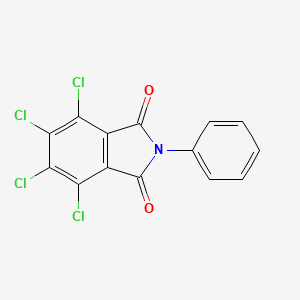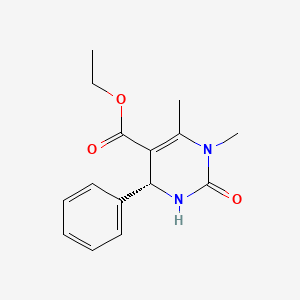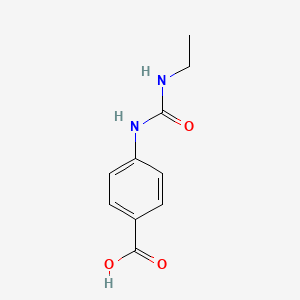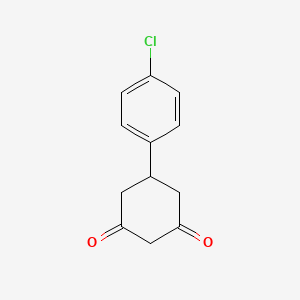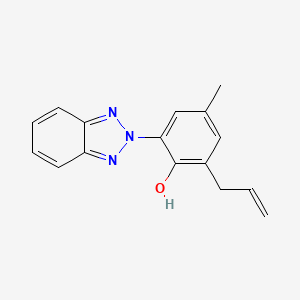
ベンジルペニリル酸
概要
説明
Benzylpenillic acid: is a penillic acid derivative characterized by a benzyl substituent at the 5-position. It is a degradation product of penicillin, formed through the cleavage of the 1,7 bond and subsequent formation of a bond between the exocyclic carbonyl carbon and N-1 with the elimination of water from these two positions . The molecular formula of benzylpenillic acid is C16H18N2O4S, and it has a molecular weight of 334.39 g/mol .
科学的研究の応用
Chemistry: Benzylpenillic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, benzylpenillic acid is studied for its potential antimicrobial properties. It serves as a model compound for understanding the degradation pathways of penicillin and related antibiotics .
Medicine: Benzylpenillic acid is investigated for its potential therapeutic applications, particularly in the development of new antibiotics and antimicrobial agents. Its ability to inhibit bacterial cell wall synthesis makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, benzylpenillic acid is used in the production of various chemical intermediates. Its role in the synthesis of pharmaceuticals and agrochemicals highlights its industrial significance .
作用機序
Target of Action
Benzylpenillic acid, also known as Benzylpenicillin or Penicillin G, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria .
Mode of Action
Benzylpenillic acid interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that Benzylpenillic acid interferes with an autolysin inhibitor .
Biochemical Pathways
The action of Benzylpenillic acid affects the biochemical pathway of cell wall synthesis in bacteria . By inhibiting this pathway, Benzylpenillic acid prevents the formation of a functional cell wall, leading to the lysis of the bacterial cell . The downstream effects include the death of the bacteria and the cessation of the bacterial infection .
Pharmacokinetics
Benzylpenillic acid is typically used in intravenous or long-acting injectable formulations due to poor oral absorption .
Result of Action
The molecular and cellular effects of Benzylpenillic acid’s action include the disruption of the bacterial cell wall and the subsequent lysis of the bacterial cell . This leads to the death of the bacteria and the cessation of the bacterial infection .
Action Environment
The action, efficacy, and stability of Benzylpenillic acid can be influenced by various environmental factors. For instance, in alkaline medium, 5R,6R-Benzylpenicilloic acid epimerizes slowly to 5S,6R-benzylpenicilloic acid until equilibrium
生化学分析
Biochemical Properties
It is known to be a product of the degradation of penicillin . The enzymes, proteins, and other biomolecules that Benzylpenillic acid interacts with are yet to be identified.
Molecular Mechanism
It is known to be a degradation product of penicillin , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.
準備方法
Synthetic Routes and Reaction Conditions: Benzylpenillic acid can be synthesized through the degradation of penicillin. The process involves the cleavage of the 1,7 bond in penicillin, forming penicilloic acid, which then undergoes further reactions to form benzylpenillic acid . The specific reaction conditions for this synthesis include the use of acidic or basic environments to facilitate the cleavage and subsequent reactions.
Industrial Production Methods: Industrial production of benzylpenillic acid typically involves large-scale degradation of penicillin using controlled acidic or basic conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
化学反応の分析
Types of Reactions: Benzylpenillic acid undergoes various chemical reactions, including:
Oxidation: Benzylpenillic acid can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert benzylpenillic acid to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzylpenillic acid derivatives.
類似化合物との比較
Penillic acid: An acid degradation product of penicillin, produced by cleavage of the 1,7 bond, forming penicilloic acid.
Penicilloic acid: A degradation product of penicillin, formed through the cleavage of the β-lactam ring.
Uniqueness of Benzylpenillic Acid: Benzylpenillic acid is unique due to its benzyl substituent at the 5-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other penillic acid derivatives and contributes to its specific reactivity and applications .
特性
IUPAC Name |
5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPRNQOVLYLHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291510 | |
| Record name | Benzylpenillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13093-87-3 | |
| Record name | Benzylpenillic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylpenillic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylpenillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary degradation pathways of penicillin G that lead to the formation of benzylpenillic acid?
A: Research suggests that benzylpenillic acid isn't a direct product of penicillin G degradation. Instead, it forms through a series of reactions. [, , ] While initially believed to arise mainly from benzylpenicillenic acid, optimization studies indicate that benzylpenillic acid primarily forms from the degradation of benzylpenicilloic acid. [] This suggests a pathway where penicillin G degrades to benzylpenicilloic acid, which then converts to benzylpenillic acid. Gamma-irradiation of benzylpenicillin solutions also produces benzylpenillic acid, primarily through reactions initiated by hydrated electrons. []
Q2: Can chromatographic techniques be used to identify and quantify benzylpenillic acid in penicillin G samples?
A: Yes, various chromatographic methods have proven effective in analyzing benzylpenillic acid. Thin-layer chromatography (TLC) can separate and identify benzylpenillic acid in procaine penicillin G preparations, alongside other degradation products like benzylpenicilloic acid. [] High-pressure liquid chromatography (HPLC), particularly anion-exchange HPLC, offers a robust method for separating and quantifying benzylpenillic acid alongside penicillin G and other degradation products. [] These techniques provide valuable tools for monitoring the stability and degradation of penicillin G formulations.
Q3: Are there synthetic routes available for producing benzylpenillic acid?
A: While the provided research focuses on benzylpenillic acid as a degradation product, one paper mentions a synthetic route for its production. [] Unfortunately, the abstract lacks details about this synthesis. Further investigation into this specific publication is necessary for a comprehensive understanding of the synthetic methods involved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


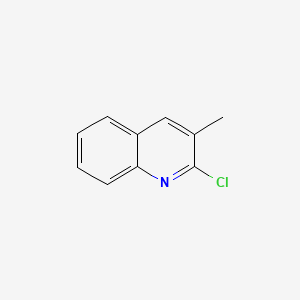
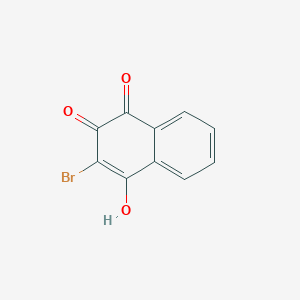
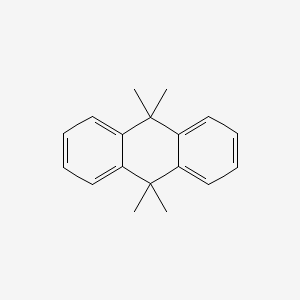

![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)
